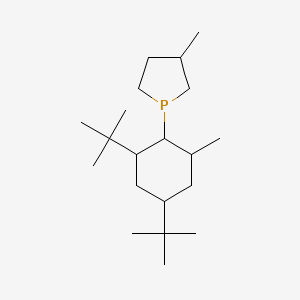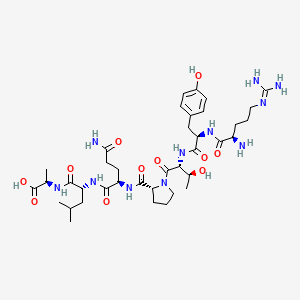
4-(5-Bromopentyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 5-bromopentyloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopentyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the pentyloxy chain can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(5-Bromopentyloxy)benzoic acid.
Reduction: 4-(5-Bromopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Bromopentyloxy)benzaldehyde involves its interaction with cellular components. In biological systems, it can disrupt cellular redox homeostasis by targeting antioxidation pathways. This disruption can lead to oxidative stress and cell death, making it a potential antifungal and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromobenzaldehyde
- 4-(4-Bromobutyloxy)benzaldehyde
- 4-(6-Bromohexyloxy)benzaldehyde
Comparison: 4-(5-Bromopentyloxy)benzaldehyde is unique due to the length of its pentyloxy chain, which influences its reactivity and solubility. Compared to 4-Bromobenzaldehyde, it has a longer alkyl chain, which can affect its physical properties and interactions with other molecules. The presence of the bromine atom also makes it a versatile intermediate for further chemical modifications .
Eigenschaften
CAS-Nummer |
143773-71-1 |
|---|---|
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
4-(5-bromopentoxy)benzaldehyde |
InChI |
InChI=1S/C12H15BrO2/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,1-3,8-9H2 |
InChI-Schlüssel |
MUBXBYXTJFMCEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


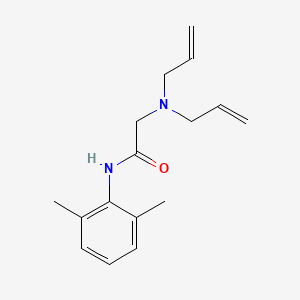

![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
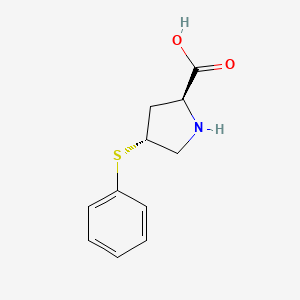
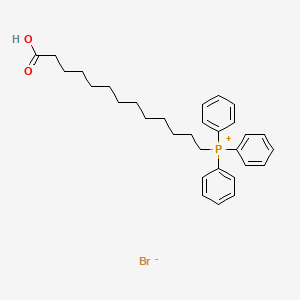
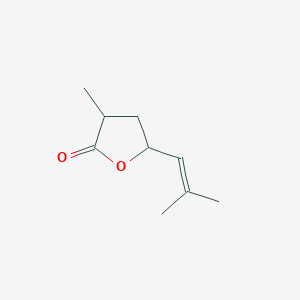
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
